2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione 2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806028
InChI: InChI=1S/C24H26N2O4/c1-16(2)10-11-26-23(28)19-9-8-18(14-20(19)24(26)29)22(27)25-12-13-30-21(15-25)17-6-4-3-5-7-17/h3-9,14,16,21H,10-13,15H2,1-2H3
SMILES:
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC14806028

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name 2-(3-methylbutyl)-5-(2-phenylmorpholine-4-carbonyl)isoindole-1,3-dione
Standard InChI InChI=1S/C24H26N2O4/c1-16(2)10-11-26-23(28)19-9-8-18(14-20(19)24(26)29)22(27)25-12-13-30-21(15-25)17-6-4-3-5-7-17/h3-9,14,16,21H,10-13,15H2,1-2H3
Standard InChI Key MCFBYPDJBDZJSC-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Introduction

2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. This specific compound combines a 3-methylbutyl group with a phenylmorpholin-4-yl carbonyl moiety attached to an isoindole core, suggesting potential biological activity and synthetic utility.

Synthesis and Preparation

The synthesis of 2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione likely involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the reaction of phthalic anhydride with appropriate amines or through other cyclization reactions. The introduction of the 3-methylbutyl group and the phenylmorpholin-4-yl carbonyl moiety would require subsequent alkylation and acylation reactions, respectively.

Synthesis Steps:

  • Isoindole Core Formation: Reaction of phthalic anhydride with an appropriate amine.

  • Alkylation: Introduction of the 3-methylbutyl group.

  • Acylation: Attachment of the phenylmorpholin-4-yl carbonyl group.

Potential Applications

Given its complex structure, 2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione may exhibit biological activity, such as enzyme inhibition or receptor binding, due to its morpholine and phenyl rings. Additionally, its isoindole core could provide a scaffold for further modification to enhance specific biological properties.

Potential ApplicationDescription
Pharmaceutical ResearchPotential for enzyme inhibition or receptor binding.
Materials SciencePossible use in organic materials due to its complex structure.

Key Research Points:

  • Biological Activity: Isoindole derivatives have shown potential in pharmaceutical applications.

  • Synthetic Utility: The isoindole core offers a versatile scaffold for further chemical modifications.

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